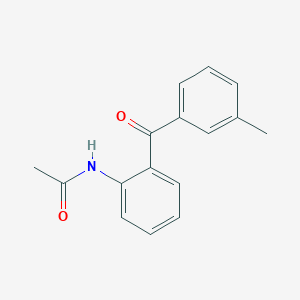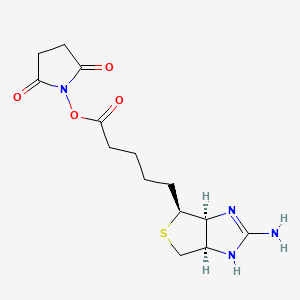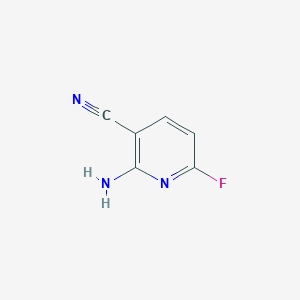
1-Methyl-3-(3-sulfopropyl)-1H-imidazol-3-ium hydrogen sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-3-(3-sulfopropyl)-1H-imidazol-3-ium hydrogen sulfate is an acidic ionic liquid that has garnered significant attention in recent years due to its unique properties and versatile applications. This compound is particularly noted for its role as a catalyst in various chemical processes, especially in the conversion of biomass into valuable chemicals .
Métodos De Preparación
The synthesis of 1-Methyl-3-(3-sulfopropyl)-1H-imidazol-3-ium hydrogen sulfate typically involves the reaction of 1-methylimidazole with 1,3-propanesultone, followed by the addition of sulfuric acid. The reaction conditions often include controlled temperatures and specific solvents to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, focusing on cost-efficiency and scalability .
Análisis De Reacciones Químicas
1-Methyl-3-(3-sulfopropyl)-1H-imidazol-3-ium hydrogen sulfate undergoes various chemical reactions, including:
Oxidation: This compound can act as a catalyst in oxidation reactions, facilitating the conversion of substrates into their oxidized forms.
Reduction: It can also participate in reduction reactions, although less commonly.
Substitution: The compound is involved in substitution reactions where it can replace other functional groups in a molecule. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Aplicaciones Científicas De Investigación
1-Methyl-3-(3-sulfopropyl)-1H-imidazol-3-ium hydrogen sulfate has a wide range of scientific research applications:
Biology: The compound’s catalytic properties are explored in biochemical reactions and processes.
Mecanismo De Acción
The mechanism by which 1-Methyl-3-(3-sulfopropyl)-1H-imidazol-3-ium hydrogen sulfate exerts its effects involves its acidic nature and ability to facilitate proton transfer. This property makes it an effective catalyst in various chemical reactions, particularly those involving the conversion of biomass into valuable chemicals. The molecular targets and pathways involved include the activation of substrates and the stabilization of transition states during the reaction .
Comparación Con Compuestos Similares
Compared to other similar compounds, 1-Methyl-3-(3-sulfopropyl)-1H-imidazol-3-ium hydrogen sulfate stands out due to its high catalytic efficiency and versatility. Similar compounds include:
- 1-Butyl-3-methylimidazolium hydrogen sulfate
- 1-Ethyl-3-methylimidazolium hydrogen sulfate
- 1-Methyl-3-(3-sulfopropyl)-imidazolium chloride These compounds share similar ionic liquid properties but differ in their specific applications and efficiencies. The unique structure of this compound allows for more effective catalysis in certain reactions, making it a preferred choice in various research and industrial applications .
Propiedades
Fórmula molecular |
C7H14N2O7S2 |
|---|---|
Peso molecular |
302.3 g/mol |
Nombre IUPAC |
hydrogen sulfate;3-(3-methylimidazol-3-ium-1-yl)propane-1-sulfonic acid |
InChI |
InChI=1S/C7H12N2O3S.H2O4S/c1-8-4-5-9(7-8)3-2-6-13(10,11)12;1-5(2,3)4/h4-5,7H,2-3,6H2,1H3;(H2,1,2,3,4) |
Clave InChI |
MZSUDKIEOLKNCT-UHFFFAOYSA-N |
SMILES canónico |
C[N+]1=CN(C=C1)CCCS(=O)(=O)O.OS(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




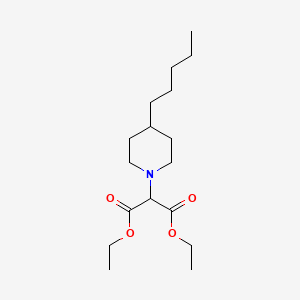
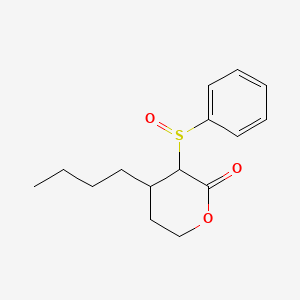
![N-Methoxy-2-[(4-methoxyphenyl)sulfanyl]benzamide](/img/structure/B14136775.png)

